molecular formula C19H19NO3S B2694983 N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide CAS No. 2415555-78-9

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide

Cat. No. B2694983
CAS RN: 2415555-78-9
M. Wt: 341.43
InChI Key: DVLZNOKSIHVISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTA-2 or NFTPA and is a member of the amide family of compounds.

Mechanism Of Action

The mechanism of action of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has been shown to induce oxidative stress in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and induce oxidative stress in cancer cells. Additionally, N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide is its potential as a cancer treatment. This compound has been shown to have antitumor activity against various cancer cell lines, which makes it a promising candidate for further development. Additionally, N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in other fields such as neurodegenerative diseases.
One of the limitations of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, the mechanism of action of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide is not fully understood, which makes it difficult to predict potential side effects.

Future Directions

There are several future directions for the research and development of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide. One of the most promising directions is the further development of this compound as a cancer treatment. Studies have shown that N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has antitumor activity against various cancer cell lines, which makes it a promising candidate for further development.
Another future direction is the investigation of the mechanism of action of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide. Understanding the mechanism of action of this compound could provide insights into its potential applications in other fields such as neurodegenerative diseases.
Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide. This could help to make this compound more accessible for scientific research and potential applications.

Synthesis Methods

The synthesis of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide involves the reaction of 2-phenylmethoxyacetic acid with 2-aminoethyl-2-thiophen-3-yl acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with furan-2-carbaldehyde to yield the final product. This synthesis method has been reported to yield high purity and good yields of N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide.

Scientific Research Applications

N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a promising approach for cancer treatment.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(13-22-12-15-5-2-1-3-6-15)20-11-17(16-8-10-24-14-16)18-7-4-9-23-18/h1-10,14,17H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLZNOKSIHVISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.